molecular formula C10H9FO3 B2855623 4-Fluoro-3-propanoylbenzoic acid CAS No. 1378847-99-4

4-Fluoro-3-propanoylbenzoic acid

Cat. No.: B2855623
CAS No.: 1378847-99-4
M. Wt: 196.177
InChI Key: HJFDGBROCIOCHF-UHFFFAOYSA-N
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Description

4-Fluoro-3-propanoylbenzoic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, where a fluorine atom is substituted at the fourth position and a propanoyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-propanoylbenzoic acid can be synthesized through a multi-step process. One common method involves the treatment of commercially available 3-bromo-4-fluorobenzoic acid with 1-ethoxyprop-1-ene in the presence of palladium acetate, 1,3-bis(diphenylphosphino)propane, and potassium carbonate in a mixture of DMF and water under microwave conditions at 130°C for 3 hours. This is followed by an acid treatment to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable organic reactions such as the Suzuki-Miyaura coupling, which is known for its efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-propanoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-3-propanoylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-fluoro-3-propanoylbenzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The propanoyl group can interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-3-propanoylbenzoic acid is unique due to the presence of both the fluorine atom and the propanoyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-fluoro-3-propanoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFDGBROCIOCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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